molecular formula C11H15NO2 B1602319 2-Methyl-N-(4-methylphenyl)alanine CAS No. 117755-94-9

2-Methyl-N-(4-methylphenyl)alanine

Cat. No.: B1602319
CAS No.: 117755-94-9
M. Wt: 193.24 g/mol
InChI Key: SDRDMLFVFFTPAW-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-methylphenyl)alanine is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). The empirical formula of this compound is C11H15NO2, and it has a molecular weight of 193.24 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(4-methylphenyl)alanine typically involves the reaction of 4-methylbenzylamine with 2-methylacrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-(4-methylphenyl)alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Methyl-N-(4-methylphenyl)alanine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive amino acids.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-methylphenyl)alanine involves its incorporation into proteins and peptides, where it can influence the structure and function of these biomolecules. The compound interacts with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways .

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but without the methyl substitution.

    Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the aromatic ring.

    Leucine: Another essential amino acid with a branched-chain structure.

Uniqueness: 2-Methyl-N-(4-methylphenyl)alanine is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties compared to other amino acids. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

2-methyl-2-(4-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRDMLFVFFTPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589755
Record name 2-Methyl-N-(4-methylphenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117755-94-9
Record name 2-Methyl-N-(4-methylphenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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